molecular formula C14H15I B12594486 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene CAS No. 648933-86-2

4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene

Cat. No.: B12594486
CAS No.: 648933-86-2
M. Wt: 310.17 g/mol
InChI Key: GLFVZMZPTPYPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and an iodoethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.

    Protection: The hydroxyl group of the brominated product is protected using a suitable protecting group, such as a benzyl group.

    Halogen Exchange: The protected intermediate undergoes a halogen exchange reaction to replace the bromine atom with an iodine atom, forming the iodo derivative.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene involves its interaction with specific molecular targets. The ethynyl and iodoethenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

648933-86-2

Molecular Formula

C14H15I

Molecular Weight

310.17 g/mol

IUPAC Name

4-tert-butyl-2-ethynyl-1-(2-iodoethenyl)benzene

InChI

InChI=1S/C14H15I/c1-5-11-10-13(14(2,3)4)7-6-12(11)8-9-15/h1,6-10H,2-4H3

InChI Key

GLFVZMZPTPYPCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=CI)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.